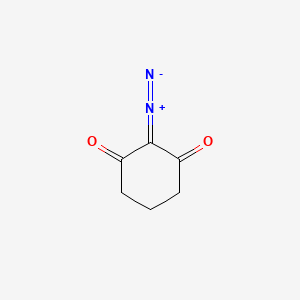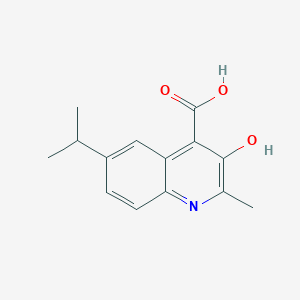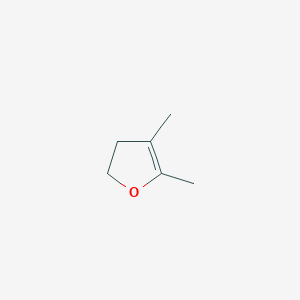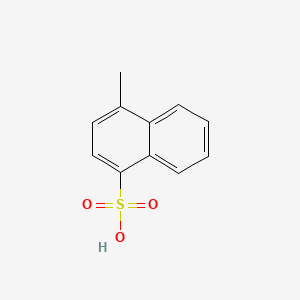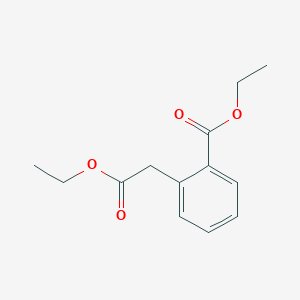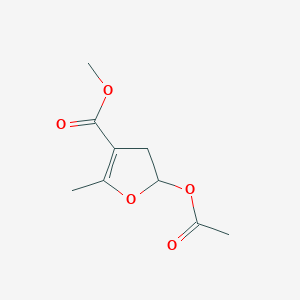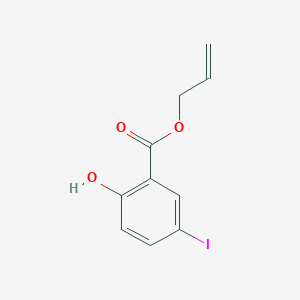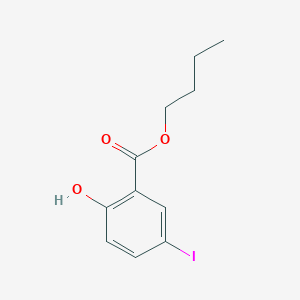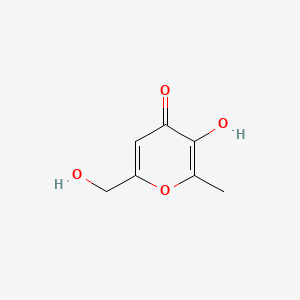
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . It contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is C6H8O3 . The unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they have a density of 2.1±0.1 g/cm3, a boiling point of 377.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Propiedades
Número CAS |
1506-67-8 |
|---|---|
Nombre del producto |
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- |
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-hydroxy-6-(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-7(10)6(9)2-5(3-8)11-4/h2,8,10H,3H2,1H3 |
Clave InChI |
SMOQZWPZQZGNRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
SMILES canónico |
CC1=C(C(=O)C=C(O1)CO)O |
Otros números CAS |
1506-67-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

